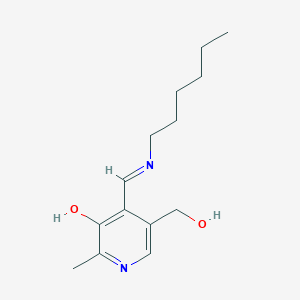
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hexyliminomethyl, hydroxymethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-3-hydroxypyridine with hexylamine under controlled conditions to form the hexyliminomethyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol.
Reduction: 4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Aplicaciones Científicas De Investigación
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol: Similar structure but with an amine group instead of an imine.
4-(Hexyliminomethyl)-5-carboxy-2-methylpyridin-3-ol: Oxidized form with a carboxyl group.
Uniqueness
4-(Hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both imine and hydroxymethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
7355-37-5 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
4-(hexyliminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-5-6-7-15-9-13-12(10-17)8-16-11(2)14(13)18/h8-9,17-18H,3-7,10H2,1-2H3 |
Clave InChI |
OGIVABLAEYJRAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=CC1=C(C(=NC=C1CO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


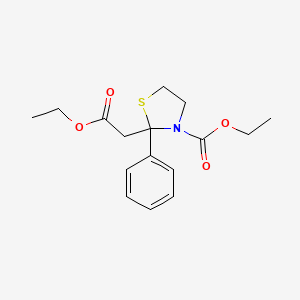

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
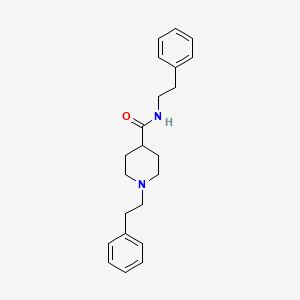
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
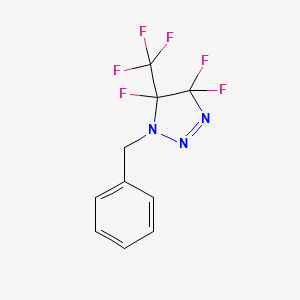
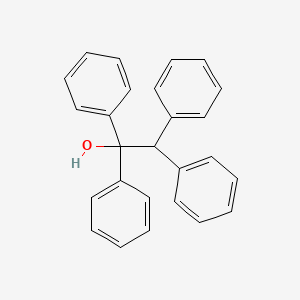

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
